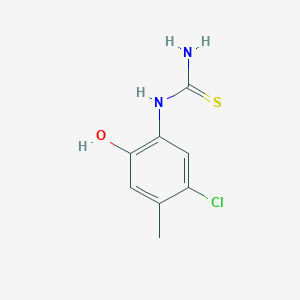

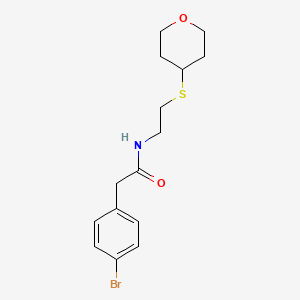

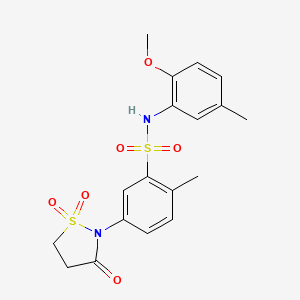

![molecular formula C27H27N5O2 B2524844 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine CAS No. 1251601-58-7](/img/structure/B2524844.png)

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine involves various strategies, as seen in the literature. For instance, the synthesis of oxadiazole analogues starting from 2-aminopyridine has been reported, where compounds were characterized by IR, NMR, and mass spectral analyses . Similarly, a one-pot synthesis approach has been used for the creation of pyrazole derivatives, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, which emphasizes the operational ease and short reaction times . Additionally, relay catalysis has been employed for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques. X-ray crystallography has been used to determine the spatial structure of certain derivatives, providing detailed insights into the molecular conformation . The importance of substituents on the molecular structure and their influence on the properties of the compounds is also highlighted in the literature .

Chemical Reactions Analysis

The reactivity of these compounds under different conditions has been explored. For example, the reaction of substituted phenyl aminoisoxazolones with triethylamine leads to the formation of imidazo[1,2-a]pyridines and indoles, with the product distribution being influenced by the nature of the substituents . The condensation reactions and the use of relay catalysis in synthesis demonstrate the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. The optical properties, such as UV-vis absorption and fluorescence spectral characteristics, have been investigated, showing that these properties vary with the substituents present in the compounds . The solvent polarity also affects the absorption and emission spectra, indicating the sensitivity of these compounds to their environment .

Antimicrobial and Anticancer Properties Analysis

Several studies have evaluated the biological activities of these compounds. Antimicrobial and anticancer activities have been reported, with some compounds showing selective inhibition against certain cancer cell lines and significant antibacterial and antifungal activities . The structure-activity relationship is crucial, as the presence of specific substituents can enhance the biological efficacy of these compounds .

Scientific Research Applications

Antimicrobial and Anticancer Activities

A series of oxadiazole analogues, including compounds closely related to 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine, have been synthesized and characterized. These compounds exhibit significant antimicrobial and anticancer activities. Specifically, certain derivatives showed high selectivity towards non-small cell lung cancer and demonstrated considerable growth inhibition in vitro. Furthermore, some compounds displayed maximum antibacterial and antifungal activities, indicating their potential as therapeutic agents in combating infections and cancer (Ahsan & Shastri, 2015).

Synthesis and Characterization of Heterocyclic Derivatives

Researchers have synthesized and characterized various mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These compounds, related to this compound, have been investigated for their structural properties using spectroscopic and analytical techniques. The detailed synthesis routes provide insights into the chemical behavior and potential applications of these compounds in various fields (El‐Sayed et al., 2008).

Antiproliferative Agents

Studies have focused on the synthesis of new series of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine and related compounds, showcasing their antiproliferative activity against various human cancer cell lines. These findings emphasize the potential of this compound and its derivatives as antiproliferative agents, paving the way for future drug development and cancer treatment strategies (Ahsan et al., 2015).

Mechanism of Action

Target of Action

Pyridin-2-amine derivatives have also been studied for their potential as inhibitors in various biological processes .

Mode of Action

The mode of action of these compounds would depend on their specific targets. For example, some 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial activity against Salmonella typhi .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazole derivatives have been found to exhibit antibacterial activity against Salmonella typhi

Cellular Effects

Given the broad spectrum of biological activity associated with oxadiazole derivatives, it is likely that these compounds influence cell function in a variety of ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

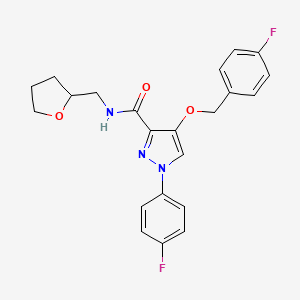

IUPAC Name |

N-(2-phenylethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h1-12,16,22H,13-15,17-19H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMKRTKWOJHMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

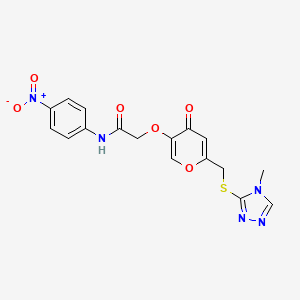

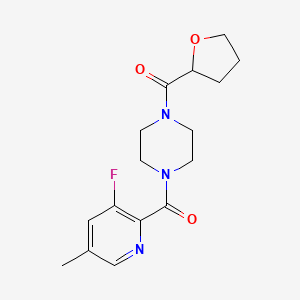

![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

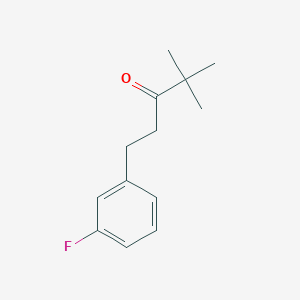

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)